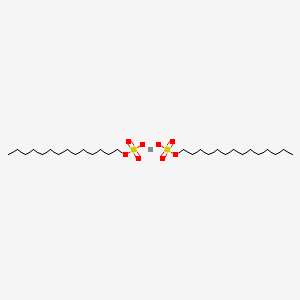
Bis(tetradecyloxysulfonyloxy)calcium
Description
Bis(tetradecyloxysulfonyloxy)calcium is a calcium-based organometallic compound with the formula Ca(O₃S-O-C₁₄H₂₉)₂, featuring two tetradecyloxysulfonyloxy ligands. These ligands consist of a sulfonyloxy group (-SO₃-) bonded to a tetradecyloxy (C₁₄H₂₉O-) chain.
Propriétés
Numéro CAS |
17006-05-2 |
|---|---|
Formule moléculaire |
C28H58CaO8S2 |
Poids moléculaire |
626.962 |
Nom IUPAC |
calcium;tetradecyl sulfate |
InChI |
InChI=1S/2C14H30O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2*2-14H2,1H3,(H,15,16,17);/q;;+2/p-2 |
Clé InChI |
BOYSBPOZKRYFFR-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
Synonymes |
Bis(tetradecyloxysulfonyloxy)calcium |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Bis(triphenylsilyl)calcium
Key Differences
- Ligand Stability : The sulfonyloxy ligands in Bis(tetradecyloxysulfonyloxy)calcium are likely more hydrolytically stable than silyl ligands, which are prone to oxidation.
- Applications : While Bis(triphenylsilyl)calcium excels in hydrosilylation, the tetradecyloxysulfonyloxy variant may be better suited for reactions requiring thermal stability or phase-transfer catalysis due to its amphiphilic structure.
Calcium Hydroxide
Structural and Functional Contrast
- Formula : Ca(OH)₂
- Ligand Type: Hydroxide (-OH), a simple inorganic ligand.
- Properties : Highly basic, low solubility in water, and widely used in construction and pH adjustment.
Comparison
Titanium-Silicate Catalysts (Ti-MCM-41)
Catalytic Performance
Contrast with this compound
- Mechanism : Ti-MCM-41 relies on Lewis acid sites, while the calcium compound might act as a phase-transfer catalyst or surfactant in biphasic systems.
- Efficiency : Ti-MCM-41’s high surface area and porosity optimize substrate access, whereas the calcium derivative’s efficiency would depend on ligand mobility and interfacial activity.
Data Table: Comparative Analysis
| Compound | Molecular Formula | Ligand Type | Key Applications | Stability |
|---|---|---|---|---|
| This compound | Ca(C₁₄H₂₉O₃S)₂ | Sulfonyloxy alkoxy | Surfactant, catalysis | High thermal stability |
| Bis(triphenylsilyl)calcium | Ca(SiPh₃)₂ | Silyl | Hydrosilylation catalysis | Air-sensitive |
| Calcium hydroxide | Ca(OH)₂ | Hydroxide | Construction, pH adjustment | Moisture-reactive |
| Ti-MCM-41 | Ti-SiO₂ | Titanium-silicate | Oxidative desulfurization | Mesoporous, stable |
Research Findings and Implications
- Ligand Effects: Long alkyl chains in this compound enhance hydrophobicity, making it suitable for non-polar solvents or micelle formation. This contrasts with the hydrophilic nature of calcium hydroxide .
- Thermal Behavior : Sulfonyloxy ligands likely confer higher decomposition temperatures (>200°C) compared to silyl ligands (<150°C), as inferred from analogous sulfonate esters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


